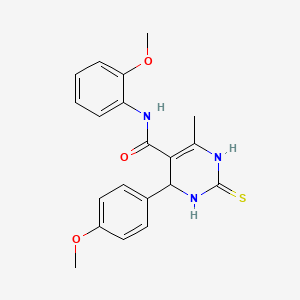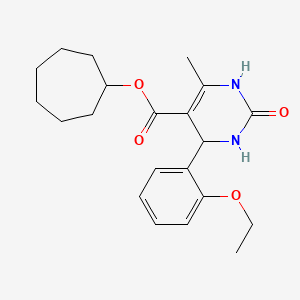
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural substances in the body that bind to cannabinoid receptors and have various physiological effects. By inhibiting FAAH, URB597 increases the levels of endocannabinoids and enhances their effects. URB597 has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation.
作用机制
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of anandamide and other endocannabinoids in the body, which can have various physiological effects. Anandamide is known to bind to cannabinoid receptors in the brain and other parts of the body, and has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of endocannabinoids in the body, which can have analgesic, anxiolytic, and anti-inflammatory effects. This compound has also been shown to decrease the levels of prostaglandins, which are inflammatory mediators. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and neuroprotection.
实验室实验的优点和局限性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has several advantages for lab experiments. It is a selective inhibitor of FAAH, which means that it specifically targets this enzyme without affecting other enzymes or receptors. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. This compound is also relatively stable and has a long half-life, which allows for sustained inhibition of FAAH. However, this compound has some limitations as well. It is a synthetic compound that must be synthesized using specialized equipment and expertise, which can be time-consuming and expensive. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
未来方向
There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine. One area of interest is its potential use in the treatment of pain, anxiety, and inflammation. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans for these indications. Another area of interest is its potential use in the treatment of addiction and neurodegenerative diseases. Preclinical studies have shown promising results in animal models, but further research is needed to determine whether these effects translate to humans. Finally, there is interest in developing new and more selective inhibitors of FAAH that may have improved safety and efficacy profiles compared to this compound.
合成方法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine can be synthesized using a multistep process involving several chemical reactions. The starting materials are 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and 4-vinylbenzoyl chloride, which are reacted to form the intermediate 2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)hydrazine. This intermediate is then reacted with piperidine to form this compound. The synthesis of this compound requires specialized equipment and expertise, and must be performed in a carefully controlled environment to ensure safety and purity.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has been shown to have analgesic, anxiolytic, and anti-inflammatory effects. It has also been studied for its potential use in the treatment of addiction, neurodegenerative diseases, and cancer. Clinical trials of this compound are currently underway to evaluate its safety and efficacy in humans.
属性
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-16-5-7-17(8-6-16)22(25)24-11-3-4-19(15-24)23-18-9-10-20-21(14-18)27-13-12-26-20/h2,5-10,14,19,23H,1,3-4,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFHAXSCASVANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)


![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4932802.png)




![1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)

![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)
